N-(2-hydroxyphenyl)-4-nitrobenzamide chemical structure and physicochemical properties
N-(2-hydroxyphenyl)-4-nitrobenzamide chemical structure and physicochemical properties
An In-depth Technical Guide to N-(2-hydroxyphenyl)-4-nitrobenzamide: Structure, Properties, and Synthesis
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] Within this versatile class of compounds, N-(2-hydroxyphenyl)-4-nitrobenzamide emerges as a molecule of significant interest. Its structure combines three key pharmacophores: a phenolic hydroxyl group, an amide linkage, and a nitroaromatic system. This unique combination suggests a potential for diverse molecular interactions and biological activities, particularly in the realm of antimicrobial research where related structures have shown notable efficacy.[2][4][5]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of N-(2-hydroxyphenyl)-4-nitrobenzamide, from its fundamental chemical structure and physicochemical properties to a detailed, field-proven protocol for its synthesis and characterization.
Chemical Structure and Nomenclature
N-(2-hydroxyphenyl)-4-nitrobenzamide is an aromatic amide. The core structure consists of a 4-nitrobenzoyl group attached to the nitrogen atom of a 2-aminophenol molecule.
The structure features two aromatic rings connected by an amide (-CONH-) bridge. The first ring, derived from 2-aminophenol, is substituted with a hydroxyl (-OH) group ortho to the amide linkage. The second ring, from 4-nitrobenzoyl chloride, is substituted with a nitro (-NO₂) group para to the amide carbonyl. The intramolecular hydrogen bonding potential between the phenolic proton and the amide carbonyl oxygen can influence the molecule's conformation and properties.
Caption: Chemical structure of N-(2-hydroxyphenyl)-4-nitrobenzamide.
Physicochemical Properties
A summary of the key physicochemical properties is essential for understanding the compound's behavior in experimental settings, from solubility for synthesis and assays to its potential for crossing biological membranes. The data presented below is derived from computational models and data from analogous compounds.
| Property | Value | Source |
| Molecular Weight | 258.23 g/mol | [6][7][8] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [6][7] |
| LogP (Octanol/Water Partition Coefficient) | 2.7 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Polar Surface Area | 92 Ų | [6] |
| Rotatable Bond Count | 3 | [6] |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | Not experimentally determined, but related compounds like 4-Nitrobenzamide melt around 198-202 °C | [9] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in water. | N/A |
Synthesis and Characterization: A Detailed Protocol
The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide is most reliably achieved via a nucleophilic acyl substitution reaction. The protocol below details the acylation of 2-aminophenol with 4-nitrobenzoyl chloride.
Principle of the Reaction
The lone pair of electrons on the nitrogen atom of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves not only as a potential catalyst but, more importantly, as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen or argon atmosphere.
-
Base Addition: To the cooled solution, add pyridine (1.2 eq.) dropwise. The choice of a slight excess of base ensures complete neutralization of the forthcoming HCl.
-
Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C to control the initial exothermic reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material (2-aminophenol).
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Aqueous Workup: Quench the reaction by adding 1 M hydrochloric acid (HCl) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted 4-nitrobenzoyl chloride), and finally with brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(2-hydroxyphenyl)-4-nitrobenzamide.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
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Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the phenolic group around 3200-3400 cm⁻¹.
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A sharp N-H stretch from the amide group around 3300 cm⁻¹.
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A strong C=O (amide I) stretch around 1650-1670 cm⁻¹.
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Asymmetric and symmetric N-O stretches for the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, with splitting patterns consistent with their substitution. The amide proton (N-H) and the phenolic proton (O-H) will appear as singlets, typically downfield. Their chemical shifts can be concentration-dependent and they are exchangeable with D₂O.
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¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms, including the characteristic amide carbonyl carbon signal around 165-170 ppm.
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-
Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 258.23 g/mol .
Biological Activity and Potential Applications
While specific biological data for N-(2-hydroxyphenyl)-4-nitrobenzamide is not extensively published, the broader class of N-(2-hydroxyphenyl)benzamides has demonstrated significant potential in drug discovery.
-
Antimicrobial Agents: Numerous studies have synthesized and evaluated derivatives of N-(2-hydroxy-4/5-nitrophenyl)benzamide for their antibacterial and antifungal properties.[2][4][5] These compounds have shown a broad spectrum of activity against various microorganisms, including drug-resistant strains of Staphylococcus aureus and Bacillus subtilis.[2][4] The mechanism is often attributed to the disruption of microbial cell processes.
-
Anticancer Potential: The benzamide scaffold is a well-established pharmacophore in oncology.[1] Derivatives have been developed as inhibitors of key enzymes like histone deacetylases (HDACs) and various kinases involved in cell signaling pathways.[1][11] The structural motifs within N-(2-hydroxyphenyl)-4-nitrobenzamide make it a candidate for investigation into similar antiproliferative activities.[3]
The presence of the nitro group also opens avenues for its use as a synthetic intermediate. Reduction of the nitro group to an amine would yield N-(2-hydroxyphenyl)-4-aminobenzamide, a precursor for further functionalization in the development of new chemical entities.
Conclusion
N-(2-hydroxyphenyl)-4-nitrobenzamide is a compound of considerable scientific interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined structure and accessible synthesis make it an excellent candidate for further research and development. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers aiming to synthesize, validate, and explore the therapeutic potential of this and related benzamide derivatives. The proven antimicrobial activity within this structural class underscores its potential as a valuable scaffold in the ongoing search for new anti-infective agents.
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